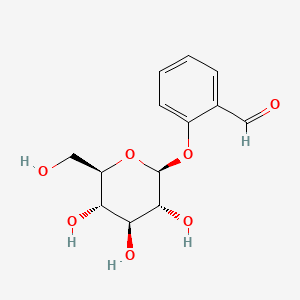

Juglalin

科学研究应用

山奈酚-3-O-阿拉伯糖苷具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

Juglalin plays a significant role in biochemical reactions, primarily due to its antioxidant properties. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound has been shown to inhibit the activity of enzymes like β-galactosidase and reduce the levels of reactive oxygen species in cells . These interactions help in mitigating oxidative stress and cellular damage.

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. In human dermal fibroblasts, this compound has been found to inhibit cellular senescence by decreasing senescence-associated β-galactosidase activity and reducing reactive oxygen species levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential anti-aging and therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits β-galactosidase activity, which is associated with cellular senescence . Additionally, it modulates gene expression by influencing signaling pathways involved in oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under standard conditions and continues to exert its inhibitory effects on cellular senescence over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing neuroinflammation in models of Parkinson’s disease . At higher doses, there may be potential toxic or adverse effects, which necessitate careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including flavonoid metabolism. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . The compound’s role in modulating oxidative stress and inflammation further underscores its importance in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that this compound reaches its target sites to exert its therapeutic effects .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This precise localization allows this compound to interact with its target biomolecules effectively, enhancing its therapeutic potential .

准备方法

合成路线及反应条件

山奈酚-3-O-阿拉伯糖苷可以通过山奈酚糖苷的酶促水解合成。 例如,山奈酚-3-O-芸香糖苷可以使用 β-葡萄糖苷酶和/或 α-L-鼠李糖苷酶水解为山奈酚 。该方法环保且高效。

工业生产方法

山奈酚-3-O-阿拉伯糖苷的工业生产通常涉及从植物来源中提取。 厚朴属植物叶片是常见的来源,化合物是从乙酸乙酯馏分中分离的 。提取过程涉及溶剂提取,然后进行色谱等纯化步骤。

化学反应分析

反应类型

山奈酚-3-O-阿拉伯糖苷会发生多种化学反应,包括:

氧化: 该反应会导致醌和其他氧化衍生物的形成。

还原: 还原反应可以将山奈酚-3-O-阿拉伯糖苷转化为相应的二氢衍生物。

取代: 取代反应可以在羟基处发生,导致形成各种衍生物。

常用试剂和条件

这些反应中常用的试剂包括氧化剂(如过氧化氢用于氧化)、还原剂(如硼氢化钠用于还原)以及各种亲核试剂用于取代反应 .

主要产物

相似化合物的比较

山奈酚-3-O-阿拉伯糖苷由于其特定的糖基部分和生物活性,在黄酮类糖苷中独一无二。类似的化合物包括:

山奈酚-3-O-鼠李糖苷: 另一种具有类似抗氧化性能但糖基部分不同的糖苷.

山奈酚-3-O-木糖苷: 表现出相似的生物活性,但其糖成分不同.

槲皮素-3-O-葡萄糖苷: 一种相关的黄酮类糖苷,具有可比的抗氧化和抗炎特性.

这些化合物共享类似的核心结构,但其糖基部分不同,导致其生物活性及其应用有所不同。

属性

IUPAC Name |

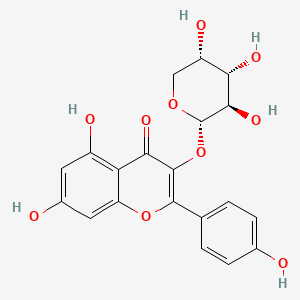

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O10/c21-9-3-1-8(2-4-9)18-19(30-20-17(27)15(25)12(24)7-28-20)16(26)14-11(23)5-10(22)6-13(14)29-18/h1-6,12,15,17,20-25,27H,7H2/t12-,15-,17+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNVUDWOQYYWXBJ-IEGSVRCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346052 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99882-10-7 | |

| Record name | Juglalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99882-10-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

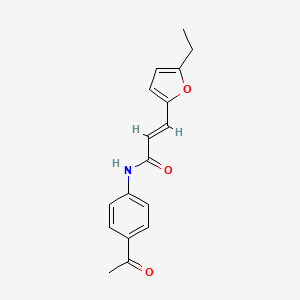

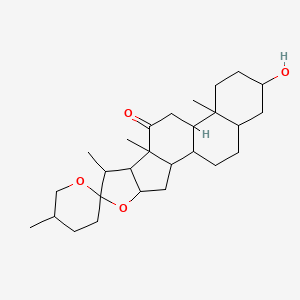

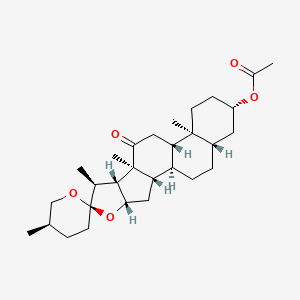

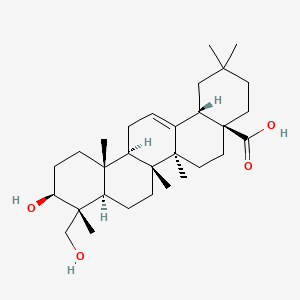

Feasible Synthetic Routes

Q1: What are the main sources of Kaempferol 3-O-arabinoside?

A1: Kaempferol 3-O-arabinoside has been isolated from various plant sources, including:

- Leaves: Karwinskia humboldtiana [], Eranthis longistipitata [], Lindera aggregate [], Geranium eriostemon [], Vicia faba [], Pinus koraiensis []

- Petals: Rosa damascena []

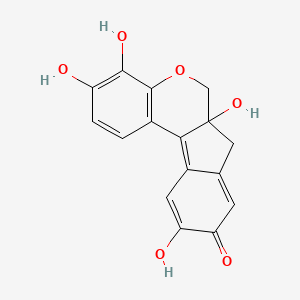

Q2: What is the chemical structure of Kaempferol 3-O-arabinoside?

A2: Kaempferol 3-O-arabinoside is a flavonol glycoside. It consists of the flavonol kaempferol, with an arabinose sugar moiety attached to the 3-hydroxyl group.

Q3: Has the presence of Kaempferol 3-O-arabinoside been confirmed in specific plant extracts using analytical techniques?

A3: Yes, researchers have employed techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) to confirm the presence of Kaempferol 3-O-arabinoside in plant extracts. For instance, in a study on Pinus koraiensis leaf extracts, researchers identified Kaempferol 3-O-arabinoside through TLC and HPLC analysis, coupled with Liquid Chromatography/Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (LC/ESI-MS/MS) for structural confirmation [].

Q4: What are the reported biological activities of Kaempferol 3-O-arabinoside?

A4: While research on Kaempferol 3-O-arabinoside is ongoing, studies suggest it might possess the following activities:

- Antioxidant: It exhibited potent antioxidant activity in Pinus koraiensis leaf extracts, scavenging free radicals and reactive oxygen species [].

- Cytoprotective: The compound demonstrated cellular membrane protective effects against reactive oxygen species-induced damage in human erythrocytes [].

Q5: How does the presence of Kaempferol 3-O-arabinoside in Rosa damascena contribute to its properties?

A5: Rosa damascena is traditionally recognized for its cooling, soothing, astringent, and anti-inflammatory effects []. While the specific contribution of Kaempferol 3-O-arabinoside to these effects is unclear, its presence, alongside other flavonol glycosides like quercetin-3-O-glucoside and kaempferol-3-O-rhamnoside, suggests a potential synergistic role in the overall bioactivity of the plant [].

Q6: Can Kaempferol 3-O-arabinoside be used as a marker for plant identification?

A6: While not exclusively a marker, Kaempferol 3-O-arabinoside's presence can contribute to distinguishing between plant species and cultivars. For example, researchers used Reversed-Phase High Performance Liquid Chromatography (RP-HPLC) to create "Flower Flavonoid RP-HPLC Fingerprints," which helped differentiate between 44 Rosa cultivars []. These fingerprints, acting like "Computer Flower Flavonoid Identity Cards," leverage the unique flavonoid profiles, including Kaempferol 3-O-arabinoside, for cultivar recognition [].

Q7: Are there any studies investigating the impact of processing on Kaempferol 3-O-arabinoside content in food sources?

A7: Yes, a study examined the effect of different cooking methods on the phytochemical content of Vicia faba (faba bean) leaves, which contain Kaempferol 3-O-arabinoside []. Interestingly, roasting specifically increased the content of flavonols, including a 28% increase in a related compound, Kaempferol-3-O-arabinoside-7-O-rhamnoside []. This finding suggests that specific culinary practices might enhance the bioavailability of certain flavonoids in food.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。